Ethyl 2-hydroxy-5-methylnicotinate

Description

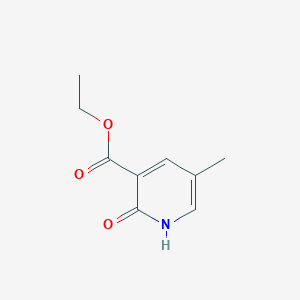

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMGIWFOGZOREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514834 | |

| Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85147-15-5 | |

| Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Hydroxy 5 Methylnicotinate

Regioselective Introduction of the Hydroxyl Group at Position 2

Introducing a hydroxyl group at the C2 position of a pyridine (B92270) ring is a key transformation. One common method involves the hydrolysis of a 2-halopyridine, such as 2-chloropyridine. google.com This reaction can be carried out under aqueous alkaline conditions, sometimes in the presence of a tertiary alcohol to improve the yield. google.com Another approach is the oxidation of the pyridine nitrogen to form a pyridine N-oxide, which can then undergo rearrangement or substitution reactions to introduce a hydroxyl group at the C2 or other positions. researchgate.netnih.govacs.orgelsevierpure.com For instance, photochemical valence isomerization of pyridine N-oxides has been reported as a method for C3-hydroxylation, though it can also produce other isomers. nih.govacs.orgelsevierpure.com Enzymatic hydroxylation offers a highly regioselective alternative, where specific enzymes can introduce a hydroxyl group at the C2 position of nicotinic acid derivatives. nih.gov

| Method | Reagents/Conditions | Outcome |

| Hydrolysis | 2-chloropyridine, aqueous KOH, tertiary alcohol | 2-hydroxypyridine (B17775) |

| Photochemical Isomerization | Pyridine N-oxide, UV light, acid | C3-hydroxypyridine (major), other isomers |

| Enzymatic Hydroxylation | Nicotinic acid derivative, specific oxidoreductase | 2-hydroxynicotinic acid derivative |

Methylation at Position 5 of the Pyridine Ring

The introduction of a methyl group at the C5 position of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which generally disfavors electrophilic substitution. However, methods for the direct methylation of pyridines have been developed. One such strategy involves a rhodium-catalyzed reaction that utilizes formaldehyde (B43269) as the methyl source, achieving methylation at the C3 and C5 positions. rsc.orgnih.gov Another approach involves the use of an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com For pyridine rings that are already substituted, the existing groups can direct the position of further functionalization.

| Method | Catalyst/Reagents | Position of Methylation |

| Rhodium-catalyzed | Rhodium complex, formaldehyde | C3 and C5 |

| Nickel-catalyzed | Nickel/nickel oxide, methyl radical source | Alpha to nitrogen (e.g., C2) |

| Directed Methylation | Substituted pyridine, various methylating agents | Position dictated by existing substituents |

Esterification of Nicotinic Acid Derivatives

The final step in many synthetic routes to ethyl 2-hydroxy-5-methylnicotinate would be the esterification of the corresponding carboxylic acid (2-hydroxy-5-methylnicotinic acid). This is a standard transformation in organic chemistry. A common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride using thionyl chloride, which then readily reacts with ethanol to form the ethyl ester. chemicalbook.com

| Method | Reagents | Product |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Ethyl ester |

| Acid Chloride Formation | Thionyl chloride, then ethanol | Ethyl ester |

| Dicyclohexylcarbodiimide (DCC) coupling | Ethanol, DCC, DMAP | Ethyl ester |

Exploration of Novel Synthetic Pathways and Catalytic Methods

Recent advancements in organic synthesis have provided a suite of powerful tools for constructing complex molecules like this compound. The focus has shifted from classical, often harsh, methods to more sophisticated catalytic approaches that offer greater control and efficiency.

Transition metal catalysis has become indispensable in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While specific literature detailing the transition-metal-catalyzed synthesis of this compound is not abundant, the principles are widely applied to the synthesis of analogous substituted pyridine and nicotinate (B505614) structures. These reactions provide a framework for potential synthetic routes.

Key catalytic strategies applicable to this class of compounds include:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling are foundational for creating substituted bi-aryl systems. In the context of nicotinate synthesis, a pre-functionalized pyridine ring (e.g., a bromo-nicotinate) could be coupled with a methyl-containing organoboron reagent using a palladium catalyst to install the methyl group at the C5 position. Stoltz et al. demonstrated the power of sequential Pd-catalyzed Suzuki-Miyaura reactions in the total synthesis of Dragmacidin D, a marine alkaloid containing a substituted indole (B1671886) core, showcasing the method's utility in building complex heterocyclic systems. mdpi.com

Ruthenium-Catalyzed Metathesis: Olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalysts, is a powerful tool for ring formation. mdpi.com While not a direct method for aromatization, it is key in synthesizing precursors that can be later converted to pyridines. For instance, it is used in the synthesis of Cryptophycin-24. mdpi.com

Iridium-Catalyzed Reactions: Asymmetric Iridium-catalyzed allylic amination has been successfully employed in the enantioselective synthesis of nicotine (B1678760), demonstrating the potential of iridium catalysts in constructing complex pyridine-containing alkaloids. rsc.org

Other Metal Catalysis: Other transition metals also play a significant role. A synthesis of a 5-hydroxybenzoindole derivative, which shares structural motifs with the target compound, utilized zinc chloride (ZnCl₂) as a Lewis acid catalyst to facilitate the reaction between an enaminoester and naphthoquinone. mdpi.com In a different context, silver carbonate (Ag₂CO₃) has been used to direct regioselective O-alkylation on a related ethyl 2,4-dihydroxy-6-methylnicotinate, highlighting the use of metals to control selectivity in nicotinate chemistry. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Nicotinate Analogues and Related Heterocycles

| Catalyst/Metal Reagent | Reaction Type | Substrate Example | Product Type | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Indole derivative and vinyl bromide | Substituted Indolylether | mdpi.com |

| Grubbs' Catalyst (Ru-based) | Ring-Closing Metathesis | Diene precursor | Macrocyclic intermediate | mdpi.com |

| Iridium Complex | Asymmetric Allylic Amination | Allylic carbonate and amine | Chiral Nicotine | rsc.org |

| ZnCl₂ | Lewis Acid Catalysis | Enaminoester and Naphthoquinone | Substituted Benzoindole | mdpi.com |

| Ag₂CO₃ | Directed Alkylation | Ethyl 2,4-dihydroxy-6-methylnicotinate | 4-Benzyloxy-2-pyridone derivative | acs.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This paradigm is increasingly influencing the synthesis of pyridine derivatives.

Use of Greener Solvents: The choice of solvent is critical to the environmental impact of a synthesis. One study on the synthesis of a related benzoindole structure successfully used cyclopentyl methyl ether (CPME), a solvent with lower toxicity and environmental persistence than many traditional chlorinated solvents. mdpi.com

Avoiding Hazardous Reagents: Modern synthetic design seeks to replace toxic and hazardous reagents with safer alternatives. For example, a patented method for preparing 2-methylnicotinate was developed to specifically avoid the use of malodorous and toxic acrolein, a common precursor in older pyridine syntheses. google.com This approach improves safety and is better suited for industrial-scale production. google.com

Table 2: Application of Green Chemistry Principles in Nicotinate Synthesis and Related Chemistries

| Green Chemistry Principle | Application Example | Details | Source |

|---|---|---|---|

| Safer Solvents | Use of Cyclopentyl Methyl Ether (CPME) | Employed as a reaction solvent for a ZnCl₂-catalyzed synthesis of a nicotinate analogue, replacing more hazardous options. | mdpi.com |

| Use of Safer Reagents | Avoidance of Acrolein | A method for synthesizing 2-methylnicotinate was designed using 1,1,3,3-tetraethoxypropane (B54473) instead of acrolein. | google.com |

| Catalysis | Increased Efficiency and Atom Economy | Transition metal-catalyzed reactions reduce waste by using small amounts of catalyst to transform large amounts of substrate. | mdpi.com |

Chiral Synthesis and Enantioselective Approaches (if applicable to chiral analogues)

This compound itself is an achiral molecule. Therefore, enantioselective synthesis is not directly applicable to its preparation. However, chiral analogues of nicotinates are of significant interest, particularly in pharmacology, where the stereochemistry of a molecule can dictate its biological activity. More than half of all active pharmaceutical ingredients are chiral compounds. mdpi.com Enantioselective methods are crucial for accessing these optically pure analogues.

While not targeting the specific subject compound, several powerful enantioselective strategies have been developed for related pyridine-containing molecules:

Asymmetric Catalysis: As seen in the synthesis of nicotine, an Iridium catalyst paired with a chiral ligand can achieve very high enantiomeric excess (>99% ee) in the formation of a key intermediate. rsc.org Similarly, enantioselective cyclization using a palladium-catalyzed Heck reaction has been used to construct complex nicotinic receptor probes. nih.gov

Chiral Template Approach: An alternative strategy involves the use of a chiral auxiliary. A novel enantioselective synthesis of (S)-(-) and (R)-(+)-nornicotine was achieved by alkylating a chiral ketimine template derived from 2-hydroxy-3-pinanone. nih.gov This method yielded the target molecules with high optical purity (81-91% ee) after the template was cleaved. nih.gov

These examples underscore the maturity of asymmetric synthesis for producing chiral pyridine alkaloids and their analogues, providing established methodologies that could be adapted to create chiral derivatives of the nicotinate scaffold.

Table 3: Enantioselective Synthetic Approaches for Chiral Analogues of Nicotinates

| Method | Catalyst/Auxiliary | Target Molecule | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Asymmetric Catalysis | Iridium complex with chiral ligand | (R)- and (S)-Nicotine | >99% | rsc.org |

| Chiral Template | 2-Hydroxy-3-pinanone ketimine | (S)- and (R)-Nornicotine | 81-91% | nih.gov |

| Asymmetric Catalysis | Palladium complex (Heck reaction) | Nicotinic Receptor Probe | Not specified | nih.gov |

Spectroscopic and Crystallographic Characterization of Ethyl 2 Hydroxy 5 Methylnicotinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of Ethyl 2-hydroxy-5-methylnicotinate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring, the methyl protons, and the protons of the ethyl ester group will each resonate at characteristic chemical shifts, influenced by their local electronic environments.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal, with its chemical shift being indicative of its hybridization and the nature of its neighboring atoms.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (CH₃-ring) | ~2.2 | ~17 |

| 2 (C-ring) | - | ~160 |

| 3 (C-ring) | - | ~115 |

| 4 (CH-ring) | ~7.8 | ~140 |

| 5 (C-ring) | - | ~130 |

| 6 (CH-ring) | ~7.0 | ~118 |

| 7 (C=O) | - | ~170 |

| 8 (O-CH₂) | ~4.3 (quartet) | ~61 |

| 9 (CH₃-ethyl) | ~1.3 (triplet) | ~14 |

| OH | ~11-13 (broad) | - |

Note: These are predicted values and may vary slightly from experimental data. The broad signal for the hydroxyl proton is due to hydrogen bonding and exchange phenomena.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity.researchgate.net

To unequivocally assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring and between the methylene (B1212753) and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the methyl carbon would be correlated with the signal of the methyl protons. researchgate.net

Solid-State NMR for Polymorphic Analysis (if applicable)

In the solid state, molecules can exist in different crystalline forms, known as polymorphs. These polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a key technique for identifying and characterizing these different solid forms. While solution-state NMR provides information on the averaged molecular structure, ssNMR can reveal subtle differences in molecular conformation and packing in the solid state. If this compound were to exhibit polymorphism, ssNMR would be instrumental in distinguishing between the different polymorphs by analyzing the differences in their ¹³C chemical shifts and relaxation times.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1730-1715 |

| C=C, C=N (aromatic) | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1300-1000 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1730-1715 |

| C=C, C=N (aromatic) | Ring Breathing | ~1000 |

| C-C (methyl) | Stretching | ~900 |

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, which is fundamental for understanding its chemical behavior and potential applications.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's elemental composition and the elucidation of its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments with high accuracy, which is crucial for determining the elemental formula. For this compound, with the molecular formula C9H11NO3, the theoretical exact mass is 181.0739 g/mol . nih.gov HRMS analysis confirms this molecular weight, providing a foundational piece of data for its identification. The high-resolution capability allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. In the analysis of nicotinic acid derivatives, GC-MS is often employed after a derivatization step, such as methylation, to increase the volatility and thermal stability of the analytes. researchgate.net This technique is instrumental in assessing the purity of this compound. A typical analysis would show a primary peak corresponding to the compound, and the retention time and the mass spectrum of this peak serve as identifiers. For instance, a related compound, Ethyl 2-methylnicotinate, has a reported purity of ≥98.0% as determined by GC analysis. vwr.com

The electron ionization (EI) mass spectra obtained from GC-MS reveal characteristic fragmentation patterns. These patterns arise from the cleavage of specific bonds within the molecule upon electron impact. For nicotinic acid esters, common fragmentation pathways include the loss of the alkoxy group from the ester functionality and cleavages within the pyridine ring structure. These fragments provide a veritable fingerprint for the molecule, aiding in its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds in complex mixtures, particularly for those that are not amenable to GC-MS due to low volatility or thermal instability. LC-MS is frequently utilized in the study of metabolites of nicotinic acid and its derivatives in biological matrices. While specific LC-MS data for this compound is not detailed in the provided context, the general application of this technique involves separating the compound from a complex sample using liquid chromatography, followed by its detection and identification by mass spectrometry. This is particularly relevant in metabolomics and pharmaceutical research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation within the molecule.

For this compound, the presence of the substituted pyridine ring, a conjugated system, results in characteristic UV absorption bands. The electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the pi bonds of the aromatic ring and the carbonyl group. The n → π* transitions, which are usually weaker, involve the non-bonding electrons on the nitrogen and oxygen atoms. A related compound, Ethyl 2-methylnicotinate, exhibits a λmax at 268 nm in ethanol (B145695), which is characteristic of the electronic transitions within its pyridine ring system. vwr.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the pyridine ring.

X-ray Diffraction Crystallography for Absolute Structure and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be elucidated.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular and intramolecular forces. In the case of this compound, the presence of various functional groups—a hydroxyl group, an ethyl ester, a methyl group, and a pyridine ring—gives rise to a specific network of interactions that define its crystal packing and influence its physicochemical properties. While a detailed crystallographic analysis for this specific compound is not publicly available, a thorough examination of related nicotinic acid derivatives allows for a well-grounded prediction of its structural characteristics.

The primary and most significant interaction expected to govern the crystal structure of this compound is hydrogen bonding. The hydroxyl group (-OH) at the 2-position of the pyridine ring is a potent hydrogen bond donor. This group can engage in both intramolecular and intermolecular hydrogen bonds.

An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ethyl ester group. The formation of such a bond would lead to a more planar and rigid molecular conformation.

More commonly, intermolecular hydrogen bonds are the dominant forces in the crystal packing of nicotinic acid derivatives. The hydroxyl group can act as a donor to the nitrogen atom of a neighboring pyridine ring, leading to the formation of chains or more complex three-dimensional networks. Additionally, the carbonyl oxygen of the ethyl ester group is a strong hydrogen bond acceptor and can interact with the hydroxyl group of an adjacent molecule.

π-π Stacking: The aromatic pyridine rings of adjacent molecules can stack on top of each other, an interaction driven by the favorable alignment of their π-orbitals. The presence of substituents on the ring, such as the methyl and ethyl ester groups, can influence the geometry and strength of this stacking.

C-H···O and C-H···π Interactions: The methyl and ethyl groups provide C-H bonds that can act as weak hydrogen bond donors to the oxygen atoms of the ester or hydroxyl groups of neighboring molecules (C-H···O). Furthermore, these C-H bonds can interact with the electron-rich π-system of the pyridine ring (C-H···π).

These varied interactions result in a stable, three-dimensional supramolecular architecture. The specific arrangement will determine macroscopic properties such as melting point, solubility, and crystal morphology.

Based on the analysis of analogous structures, the expected intermolecular and intramolecular interactions for this compound are summarized in the table below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | N (pyridine) or C=O (ester) | Influences molecular conformation and planarity. |

| Intermolecular Hydrogen Bond | O-H (hydroxyl) | N (pyridine of adjacent molecule) | Key interaction for forming primary structural motifs like chains or dimers. |

| Intermolecular Hydrogen Bond | O-H (hydroxyl) | C=O (ester of adjacent molecule) | Contributes to the formation of extended hydrogen-bonded networks. |

| π-π Stacking | Pyridine Ring | Pyridine Ring (of adjacent molecule) | Stabilizes the crystal lattice through aromatic interactions. |

| C-H···O Interaction | C-H (methyl/ethyl) | O (hydroxyl/ester of adjacent molecule) | Provides additional stabilization to the crystal packing. |

| C-H···π Interaction | C-H (methyl/ethyl) | Pyridine Ring (of adjacent molecule) | Contributes to the overall cohesive energy of the crystal. |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxy 5 Methylnicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

This section would typically rely on quantum mechanical models to understand the electron distribution and energetic properties of the molecule at an atomic level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemicalbook.com This technique would be essential for understanding the conformational flexibility of the ethyl ester group and the pyridine (B92270) ring, and how the molecule behaves in different environments, such as in a solvent. Such simulations provide insight into the molecule's dynamic behavior, which is crucial for understanding its interactions with other molecules. chemicalbook.com No MD simulation studies for Ethyl 2-hydroxy-5-methylnicotinate have been found.

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by the surrounding solvent environment. The polarity of the solvent can dictate the stability of different isomers and the nature of intramolecular hydrogen bonds. researchgate.net For instance, in related hydroxy-nitroacetophenone compounds, theoretical calculations such as Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level have shown that isomers with intramolecular hydrogen bonds to a nitro group are more stable in the gas phase than those with hydrogen bonds to an acetyl group. researchgate.net The less polar conformer is favored in a vacuum, but as solvent polarity increases, a shift in the conformational equilibrium towards the more polar conformer is observed. researchgate.net This transformation is driven by the differing dipole moments of the conformers, with the more polar isomer being better stabilized by polar solvents. researchgate.net

Infrared spectroscopy and dipole moment studies in various solvents confirm these theoretical predictions, showing a distinct influence of the environment on the equilibrium between non-polar and polar conformers. researchgate.net For this compound, similar solvent-dependent conformational changes can be anticipated, particularly concerning the orientation of the hydroxyl and ester groups and the formation of intramolecular hydrogen bonds. The equilibrium between different tautomeric forms of the 2-hydroxypyridine (B17775) moiety (the pyridone form) is also expected to be solvent-dependent.

A potential study on this compound could yield data similar to that observed for analogous compounds, as illustrated in the hypothetical table below:

| Solvent | Dielectric Constant (ε) | Predicted Predominant Conformer |

| Gas Phase | 1 | Non-polar |

| n-Hexane | 1.88 | Non-polar |

| Dichloromethane | 8.93 | Intermediate |

| Acetone | 20.7 | Polar |

| DMSO | 46.7 | Polar |

Dynamic Behavior of Ligand-Receptor Complexes

The dynamic behavior of the complex formed between this compound and its biological receptor can be elucidated using molecular dynamics (MD) simulations. These simulations provide a detailed, time-resolved view of the interactions and conformational changes that occur upon binding. mdpi.com By employing force fields such as AMBER or GROMOS in conjunction with simulation packages like GROMACS, researchers can model the ligand-receptor system in a solvated environment, mimicking physiological conditions. mdpi.comresearchgate.net

Molecular Docking Studies of this compound and Analogues

Investigation of Binding Modes within Receptor Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogues, docking studies can provide valuable insights into their potential binding modes within the active site of a target protein. nih.gov In a study of a related compound, ethyl 2-(cyclopentyloxy)-5-ethyl-4-hydroxy-6-methylnicotinate, X-ray crystallography revealed a planar conformation of the pyridine ring and the ester moiety, stabilized by an intramolecular hydrogen bond. researchgate.net This type of structural information is invaluable for validating docking poses.

Docking algorithms explore a vast conformational space to identify low-energy binding poses. The results can reveal how the molecule orients itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the ethyl ester and methyl groups could engage in hydrophobic interactions.

Identification of Key Interacting Residues and Binding Hotspots

A crucial outcome of molecular docking and dynamics simulations is the identification of key amino acid residues in the receptor that form critical interactions with the ligand. nih.govnih.gov These "hotspot" residues contribute significantly to the binding affinity and selectivity. For example, in studies of other ligand-receptor complexes, key interactions often involve hydrogen bonding with polar residues like serine, threonine, and glutamine, as well as π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Analysis of the docked poses of this compound would likely highlight specific residues within the binding pocket that form strong interactions. A hypothetical summary of such interactions is presented below:

| Interaction Type | Potential Interacting Residue (Receptor) | Ligand Moiety Involved |

| Hydrogen Bond | Serine, Threonine, Aspartate | Hydroxyl group, Ester carbonyl |

| Hydrophobic | Leucine, Valine, Isoleucine | Ethyl group, Methyl group |

| π-π Stacking | Phenylalanine, Tyrosine | Pyridine ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Development of Statistical Models Linking Structure to Biological Activity (in a research context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to develop statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated and the biological activities (e.g., IC50 values) are determined experimentally, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. researchgate.net A successful QSAR model can be represented by an equation that quantitatively describes the relationship between the descriptors and the activity. Such a model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. For instance, a hypothetical QSAR model might indicate that increasing hydrophobicity at a certain position while maintaining hydrogen bonding capability at another is beneficial for activity.

Elucidation of Physicochemical Descriptors Influencing Activity

In the computational and theoretical investigation of this compound, the elucidation of its physicochemical descriptors is paramount to understanding its potential biological activity. Quantitative Structure-Activity Relationship (QSAR) models and other computational methods are employed to identify key molecular properties that govern the interactions of this compound with biological targets. These descriptors are generally categorized into three main classes: electronic, steric, and hydrophobic properties.

Electronic Descriptors:

Electronic properties are fundamental in determining how a molecule interacts with a biological receptor. For substituted nicotinic acid derivatives, descriptors such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential are critical. The positions of the hydroxyl and methyl groups on the pyridine ring of this compound significantly influence its electronic landscape.

Theoretical studies on related heterocyclic compounds often involve the calculation of atomic charges to identify nucleophilic and electrophilic sites, which are potential points of interaction with biological macromolecules. For instance, in studies of nicotinic acid derivatives as anti-inflammatory agents, the electronic nature of substituents has been shown to be crucial for their inhibitory activity on enzymes like cyclooxygenase (COX). nih.gov Computational methods such as Density Functional Theory (DFT) are utilized to calculate these electronic properties, providing insights into the molecule's reactivity and potential binding mechanisms.

Steric Descriptors:

Molecular docking studies on analogous nicotinic acid derivatives have demonstrated the importance of steric factors in achieving optimal binding. nih.gov These studies computationally place the molecule into the active site of a target protein to predict the most favorable binding pose and interaction energies. The results of such simulations can highlight potential steric hindrances or favorable van der Waals contacts that influence biological activity.

Hydrophobic Descriptors:

The following table summarizes the key physicochemical descriptors and the computational methods used to investigate their influence on the activity of compounds like this compound.

| Descriptor Category | Specific Descriptors | Computational Method | Relevance to Activity |

| Electronic | Atomic Charges, HOMO/LUMO Energies, Electrostatic Potential | Density Functional Theory (DFT) | Determines reactivity and interaction with polar residues in a binding site. |

| Steric | Molecular Volume, Surface Area, Conformational Analysis | Molecular Mechanics (MM), Molecular Docking | Influences the fit of the molecule into a receptor's active site. |

| Hydrophobic | Partition Coefficient (log P), Polar Surface Area (PSA) | QSAR, Computed from 2D structure | Affects membrane permeability and interactions with hydrophobic pockets. |

Further theoretical investigations, such as the calculation of the Gibbs free energy of activation (ΔG≠), could also provide insights into the reactivity of this compound, as has been demonstrated for other heterocyclic esters. nih.gov By systematically analyzing these physicochemical descriptors, a comprehensive understanding of the structure-activity relationship of this compound can be developed, guiding the design of future analogues with potentially enhanced biological activities.

Chemical Reactivity and Transformations of Ethyl 2 Hydroxy 5 Methylnicotinate

Reactions at the Ester Moiety

Hydrolysis and Saponification Kinetics

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-hydroxy-5-methylnicotinic acid, can be performed under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. nih.gov Subsequent acidification is required to obtain the free carboxylic acid. nih.gov

Kinetic studies on the alkaline hydrolysis of the parent compound, ethyl nicotinate (B505614), have been conducted in various solvent systems. A study in water-ethanol mixtures at temperatures ranging from 20°C to 40°C demonstrated that the reaction rate is influenced by the solvent composition. ijmra.us The activation parameters, including enthalpy (ΔH) and entropy (ΔS) of activation, were found to increase with a simultaneous increase in the Gibbs free energy (ΔG*), suggesting the reaction is enthalpy-controlled. ijmra.us The isokinetic temperature was determined to be 360 K, indicating a significant interaction between the solvent and the solute. ijmra.us

Further research on the hydrolysis of various nicotinate esters by rat liver and brain subcellular fractions showed that these enzymatic processes follow Michaelis-Menten kinetics. nih.gov While ethyl nicotinate itself was found to bind to human serum albumin but was not hydrolyzed, other esters showed varying behaviors, highlighting the influence of the ester group's structure on its susceptibility to hydrolysis. nih.gov

Table 1: Kinetic Parameters for Alkaline Hydrolysis of Ethyl Nicotinate This interactive table would present kinetic data from relevant studies, allowing users to sort by solvent system, temperature, and view corresponding rate constants and activation parameters.

| Solvent System (v/v) | Temperature (°C) | Rate Constant (k) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |

|---|---|---|---|---|---|

| 30% Ethanol (B145695) | 20 | Data not available | Data not available | Data not available | Data not available |

| 50% Ethanol | 30 | Data not available | Data not available | Data not available | Data not available |

| 70% Ethanol | 40 | Data not available | Data not available | Data not available | Data not available |

Transamidation and Aminolysis for Amide Derivatives

The conversion of the ethyl ester to an amide derivative can be achieved through transamidation or aminolysis. Direct aminolysis involves the reaction of the ester with an amine. While this reaction can be challenging with unactivated esters, certain catalysts can facilitate the transformation. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in the direct aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines, proceeding regioselectively without affecting an alkyl ester conjugated to the dihydropyridine (B1217469) ring. mdpi.com

Another approach is the direct amidation of alkyl esters, which can be achieved with high selectivity by cleaving the acyl C-O bond. acs.org Research has demonstrated methods for the transamidation of unactivated tertiary amides and the direct amidation of alkyl esters under mild, transition-metal-free conditions. acs.org 2-Pyridone derivatives have also been utilized as catalysts for ester aminolysis, proving effective for both reactive aryl esters and less reactive alkyl esters like methyl and benzyl (B1604629) esters. researchgate.net The synthesis of hydroxamic acids, a specific class of amides, from methyl and ethyl esters can be accomplished using aqueous hydroxylamine (B1172632) solutions in the presence of a base, though this can sometimes lead to the formation of carboxylic acid byproducts. nih.gov

Reactions Involving the Hydroxyl Group

The 2-hydroxy group on the pyridine (B92270) ring is a crucial site for reactivity, primarily existing in the more stable 2-pyridone tautomeric form. This tautomerism significantly influences its reaction pathways. youtube.com

O-Alkylation and O-Acylation Reactions

The hydroxyl group can undergo O-alkylation and O-acylation to yield ether and ester derivatives, respectively. The regioselectivity between N-alkylation and O-alkylation is a key consideration in the reaction of 2-hydroxypyridines. While direct alkylation often leads to a mixture of N- and O-alkylated products, specific conditions can favor O-alkylation. thieme-connect.com For example, regioselective O-alkylation of 2-pyridones has been achieved using a TfOH-catalyzed carbenoid insertion. rsc.org Alkylation with epoxides in the presence of Lewis acids has also been explored, yielding O-alkylated oxypyridine derivatives from 3-hydroxypyridine. tandfonline.com

O-acylation can be achieved using various acylating agents. Chemoselective O-acylation of hydroxyamino acids has been successfully performed under acidic conditions using acyl chlorides in trifluoroacetic acid, which could be an applicable method for Ethyl 2-hydroxy-5-methylnicotinate. nih.gov The synthesis of pyridine-carboxylate derivatives of hydroxysteroids has been accomplished using methods like the acyl chloride method or the mixed anhydride (B1165640) method, demonstrating the formation of ester linkages at hydroxyl groups. nih.gov

Transformations on the Pyridine Ring

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org The reaction, when forced under harsh conditions, typically yields meta-substituted products. youtube.com However, the reactivity of substituted pyridines is highly dependent on the nature and position of the substituents.

In the case of this compound, the 2-hydroxy group (or its pyridone tautomer) is a powerful activating group, while the 5-methyl group is also activating. Conversely, the ethyl nicotinate moiety at the 3-position is deactivating. The tautomeric 2-pyridone form shows reactivity comparable to that of benzene derivatives, with electrophilic attack preferentially occurring at the 3- and 5-positions. ias.ac.in

For this compound, the regioselectivity of EAS is dictated by the interplay of these electronic effects:

Activating Groups: The 2-hydroxy (pyridone) and 5-methyl groups direct incoming electrophiles to the positions ortho and para to themselves.

Deactivating Group: The 3-ester group directs to the meta positions (relative to itself), which are positions 5 and a position outside the ring.

Considering the existing substitution pattern:

The powerful activation by the 2-hydroxy/pyridone group strongly directs towards positions 3 and 5.

The 5-methyl group activates positions 4 and 6.

The 3-ester group deactivates the ring, particularly at the ortho (2, 4) and para (6) positions.

Therefore, the most likely positions for electrophilic attack are C4 and C6, which are activated by the methyl group and less deactivated by the ester group than the alternative positions. Studies on related molecules like 6-hydroxy-2(1H)-pyridone show nitration occurs at the 3-position, highlighting the strong directing effect of the pyridone system. rsc.org For this compound, with position 3 and 5 already occupied, electrophilic substitution is predicted to be most favorable at the C4 or C6 positions.

| Position | Influence of Substituents | Predicted Reactivity |

| C4 | Activated by 5-methyl; Ortho to deactivating 3-ester | Favorable |

| C6 | Activated by 5-methyl; Para to deactivating 3-ester | Favorable |

Nucleophilic Aromatic Substitution Reactions

Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. acs.orgyoutube.com This enhanced reactivity is due to the ability of the electronegative nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com The reaction is further facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

Direct SNAr on this compound by displacing a hydrogen atom is not a typical reaction pathway. SNAr reactions generally require a good leaving group, such as a halide. While the 2-hydroxy group itself is a poor leaving group, it can be converted into a better one (e.g., a tosylate or triflate). If such a derivative were prepared, or if the starting material were a 2-halo-5-methylnicotinate, nucleophilic attack would be highly favored at the C2 position.

The typical reactivity trend for leaving groups in SNAr reactions on pyridine rings is F > Cl > Br > I, which indicates that the rate-determining step is often the initial attack by the nucleophile rather than the departure of the leaving group. masterorganicchemistry.comsci-hub.se A wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be employed in these reactions. sci-hub.sechemrxiv.org

Oxidation and Reduction Pathways of the Pyridine Nitrogen and Ring

The pyridine core of this compound can undergo both oxidation and reduction reactions, targeting either the ring nitrogen or the aromatic system itself.

Oxidation:

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. wikipedia.org

Ring Oxidation: 2-Hydroxypyridines can be oxidized by one-electron oxidants. ias.ac.in The ease of this oxidation is pH-dependent, with the deprotonated (pyridonate) form being a stronger reducing agent and thus more readily oxidized. ias.ac.in Electrochemical studies on 2-pyridone derivatives confirm that the deprotonated anionic form is the most electrochemically active species. mdpi.com

Reduction:

Ring Reduction: The pyridine ring can be reduced, although this often requires catalytic hydrogenation or the use of strong reducing agents. This can lead to the formation of piperidine (B6355638) derivatives.

Reductive Functionalization: A modern approach involves the temporary reduction of the pyridine ring to a non-aromatic dihydropyridine intermediate. nih.gov This intermediate behaves as an enamine and can react with electrophiles (like formaldehyde (B43269) for methylation) before rearomatizing, allowing for functionalization at positions that are otherwise difficult to access. nih.gov The one-electron reduction potential for the parent 2-pyridinol has been estimated to be less than -1.9 V, indicating it is difficult to reduce. ias.ac.in

Derivatization at the 5-Methyl Group (e.g., halogenation, radical reactions)

The 5-methyl group provides another site for chemical modification. Common reactions involving methyl groups on aromatic rings can be applied, though the reactivity will be influenced by the heterocyclic system.

Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can be used to introduce a halogen atom onto the methyl group, forming a halomethylpyridine derivative. This product is a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation: The methyl group can be oxidized to other functional groups. Depending on the oxidant and reaction conditions, it could be converted to a hydroxymethyl, an aldehyde (formyl), or a carboxylic acid group.

Deprotonation/Alkylation: Strong bases can deprotonate the methyl group to form a carbanion, which can then react with various electrophiles, such as alkyl halides, to achieve chain extension.

The synthesis of complex pyridine derivatives often utilizes the functionalization of such side chains. For example, Suzuki cross-coupling reactions have been successfully performed on derivatives of 5-bromo-2-methylpyridine, demonstrating the utility of a functionalized methylpyridine scaffold. mdpi.com

Coordination Chemistry and Metal Complexation Studies

The presence of multiple heteroatoms (pyridine nitrogen, hydroxy/pyridone oxygen, and ester carbonyl oxygen) makes this compound a versatile ligand for coordinating with metal ions. Its behavior is related to that of both nicotinic acid and 2-hydroxypyridine (B17775) derivatives, which are well-studied ligands in coordination chemistry. researchgate.netrsc.org

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands similar to this compound are typically synthesized by reacting a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent like water, ethanol, or methanol. sysrevpharm.orgtubitak.gov.tr The reaction mixture may be heated to facilitate complex formation, and the resulting metal complex often precipitates from the solution upon cooling or addition of a less polar solvent.

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify which donor atoms of the ligand are coordinated to the metal ion by observing shifts in vibrational frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-based transitions and new metal-ligand charge transfer bands. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed structural information in solution by showing how the ligand's chemical environment changes upon coordination. tubitak.gov.tr

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes, which helps in assigning the geometry of the complex. researchgate.net

Complexes of related nicotinic acid derivatives with metals like Co(II), Ni(II), Cu(II), and Zn(II) have been shown to adopt geometries such as square planar and octahedral. researchgate.net

Mechanistic Studies of Molecular Recognition and Biological Interactions

Structure-Activity Relationship (SAR) Elucidation for Molecular Probes

Systematic Modification of the Nicotinate (B505614) Scaffold and its Impact on Activity

The nicotinate scaffold, a derivative of niacin (vitamin B3), offers a versatile platform for chemical modification. The biological activity of derivatives can be finely tuned by altering the substituents on the pyridine (B92270) ring and the nature of the ester group. While direct and extensive structure-activity relationship (SAR) studies on Ethyl 2-hydroxy-5-methylnicotinate are not widely published, the impact of modifying core features of the nicotinate and related pyridinone structures can be inferred from existing research on analogous compounds.

Modification of the Ester Group: The ethyl ester of this compound is a critical feature influencing its pharmacokinetic profile. Ester groups are known to be susceptible to hydrolysis by esterases present in the body, which can be a key step in the metabolic activation or deactivation of a compound. For instance, studies on the related compound ethyl nicotinate have shown that it undergoes enzymatic hydrolysis to nicotinic acid in the skin. nih.govnih.gov This biotransformation is a crucial consideration, as the resulting carboxylic acid will have significantly different physicochemical properties, including polarity and charge, which will, in turn, affect its biological activity and distribution. The rate and extent of this hydrolysis can be modulated by changing the size and nature of the alcohol moiety of the ester. For example, bulkier ester groups may sterically hinder access by esterases, leading to a more stable compound.

Modification of the Pyridine Ring Substituents: The hydroxyl and methyl groups on the pyridine ring of this compound are key determinants of its interaction with biological targets.

2-Hydroxy Group: The 2-hydroxy group is a significant feature as it can exist in tautomeric equilibrium with its corresponding pyridinone form. This pyridinone structure is often favored under physiological conditions. nih.gov The hydrogen bond donor and acceptor capabilities of this group are crucial for forming specific interactions with protein targets. nih.gov Esterification or replacement of this hydroxyl group would be expected to have a profound impact on biological activity by altering these key interactions.

5-Methyl Group: The position of the methyl group on the pyridine ring can significantly influence receptor affinity and selectivity. For example, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) demonstrated that methylation at different positions resulted in unique changes in its interaction with nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov While this study was on a different part of the nicotine molecule, it highlights the principle that the precise location of a methyl group can have a substantial impact on biological activity. The 5-methyl group in this compound likely plays a role in defining the compound's shape and lipophilicity, thereby influencing how it fits into a target binding pocket. Its removal or relocation to other positions on the ring would be a critical step in a systematic SAR study.

Bioisosteric Replacement: A common strategy in medicinal chemistry to probe the importance of specific functional groups is bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.commdpi.comnih.govnih.gov For this compound, potential bioisosteric replacements could include:

Replacing the 2-hydroxy group with a thiol (SH) or an amino (NH2) group to probe the importance of the hydrogen bonding characteristics.

Substituting the 5-methyl group with other small alkyl groups or a halogen, such as chlorine, to investigate the steric and electronic requirements at this position.

The following table summarizes potential systematic modifications and their predicted impact on activity, based on general principles of medicinal chemistry and studies of related compounds.

| Modification | Rationale | Predicted Impact on Activity |

| Ester Group Modification | ||

| Hydrolysis to Carboxylic Acid | Altering polarity and charge | Potential change in target affinity and pharmacokinetic profile. |

| Varying Alkyl Chain Length | Modulating lipophilicity and steric hindrance | May affect membrane permeability and metabolic stability. |

| Pyridine Ring Modification | ||

| Removal of 2-Hydroxy Group | Eliminating key hydrogen bonding interactions | Likely significant loss of or change in biological activity. |

| Isosteric replacement of 2-Hydroxy | Probing hydrogen bonding requirements | Activity would depend on the specific isostere used. |

| Relocation of 5-Methyl Group | Investigating steric and electronic effects | Potential for altered receptor affinity and selectivity. |

| Replacement of 5-Methyl Group | Modifying size and electronics at this position | Could fine-tune binding interactions. |

Identification of Pharmacophoric Elements and Their Spatial Requirements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. nih.gov For this compound, the key pharmacophoric elements can be inferred from its structure and the principles of molecular recognition.

The primary pharmacophoric features of this compound likely include:

A Hydrogen Bond Donor/Acceptor: The 2-hydroxy group (or its tautomeric pyridinone form) is a crucial hydrogen bond donor and acceptor. nih.gov This feature enables the molecule to form specific hydrogen bonds with amino acid residues in a protein's binding site.

An Aromatic Ring: The pyridine ring serves as a rigid scaffold that properly orients the other functional groups. It can also participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with the target protein.

A Hydrophobic Feature: The 5-methyl group provides a small, hydrophobic region that can interact with nonpolar pockets in a binding site.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethyl ester group acts as a hydrogen bond acceptor.

The spatial arrangement of these elements is critical for proper binding to a biological target. The relative positions of the hydroxyl, methyl, and ethyl ester groups are fixed by the rigid pyridine ring, defining a specific three-dimensional shape that is recognized by the target. Computational modeling techniques, such as molecular docking and 3D-pharmacophore modeling, could be employed to generate and validate a pharmacophore model for this class of compounds. nih.gov Such a model would be invaluable for designing new molecules with improved activity and for virtual screening of compound libraries to identify novel hits.

The following table outlines the likely pharmacophoric elements of this compound.

| Pharmacophoric Element | Structural Feature | Potential Interaction |

| Hydrogen Bond Donor/Acceptor | 2-Hydroxy/Pyridinone | Hydrogen bonding with target protein |

| Aromatic Ring | Pyridine Ring | Aromatic interactions (e.g., pi-pi stacking) |

| Hydrophobic Region | 5-Methyl Group | Interaction with hydrophobic pockets |

| Hydrogen Bond Acceptor | Carbonyl of Ethyl Ester | Hydrogen bonding with target protein |

Investigation of Metabolic Stability and Chemical Stability in Biological Matrices

The stability of a compound in a biological environment is a critical factor determining its in vivo efficacy and duration of action. For this compound, both metabolic and chemical stability need to be considered.

Metabolic Stability: The primary route of metabolism for many ester-containing compounds is hydrolysis by esterases, which are abundant in plasma, liver, and other tissues. nih.govnih.gov Studies on ethyl nicotinate have demonstrated that it is metabolized to nicotinic acid in skin homogenates. nih.govnih.gov It is highly probable that this compound would undergo a similar transformation in various biological matrices. The rate of this hydrolysis would be a key determinant of the compound's pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are standard methods to assess metabolic stability. nih.gov These studies would quantify the rate of disappearance of the parent compound and identify the major metabolites formed.

Another potential site of metabolism is the pyridine ring itself. The 5-methyl group could be susceptible to oxidation by cytochrome P450 enzymes to a hydroxymethyl or carboxylic acid derivative. nih.gov Such modifications would significantly increase the polarity of the molecule and facilitate its excretion.

Chemical Stability: In addition to enzymatic degradation, the chemical stability of a compound in biological fluids like plasma is important. Plasma has a pH of approximately 7.4, and compounds can undergo hydrolysis or other degradation reactions under these conditions. While the ester linkage in this compound is the most likely site of chemical hydrolysis, the stability would need to be experimentally determined. In vitro stability studies in plasma from different species (e.g., human, rat, mouse) are often conducted to assess this and to identify any species-specific differences.

The table below summarizes the potential stability issues for this compound in biological matrices.

| Matrix | Potential Instability | Primary Transformation Product |

| Plasma | Enzymatic hydrolysis by esterases | 2-Hydroxy-5-methylnicotinic acid |

| Chemical hydrolysis | 2-Hydroxy-5-methylnicotinic acid | |

| Liver Microsomes | Enzymatic hydrolysis by esterases | 2-Hydroxy-5-methylnicotinic acid |

| Oxidation of 5-methyl group by CYPs | 2-Hydroxy-5-(hydroxymethyl)nicotinate |

Applications As a Synthetic Precursor and Chemical Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

No documented instances were found where Ethyl 2-hydroxy-5-methylnicotinate serves as a key building block for more complex fused heterocyclic structures.

Precursor for Pyridine-Fused Derivatives

There is no available research demonstrating the conversion of this compound into pyridine-fused derivatives, such as pyrido[2,3-d]pyrimidines or pyrimido[4,5-b]quinolines. While synthetic routes for these fused systems are well-established, they originate from other, unrelated starting materials.

Role in Multi-Step Total Synthesis of Natural Products or Analogues

A review of the literature on the total synthesis of natural products and their analogues did not identify any synthetic pathways that utilize this compound as a starting material or intermediate.

Development of Novel Reagents and Ligands in Organic Synthesis

No studies have been published that describe the application of this compound as a precursor for creating new reagents or ligands for use in organic synthesis. The potential of this molecule in coordination chemistry or as a specialized synthetic tool remains unexplored in the current body of scientific literature.

Analytical Methodologies for Research and Quality Control of Nicotinate Esters

Chromatographic Method Development and Validation

The development of chromatographic methods is a critical step for the analysis of nicotinate (B505614) esters. The goal is to create a reliable method that can separate the target analyte from any impurities, degradation products, or other components in the sample matrix. Validation ensures that the developed method is accurate, precise, reproducible, and fit for its intended purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like Ethyl 2-hydroxy-5-methylnicotinate. It is widely used for determining the purity of the compound and for quantitative measurements in various formulations. mdpi.comnih.gov

The success of an HPLC separation is highly dependent on the selection and optimization of the stationary and mobile phases. The choice of these components is dictated by the physicochemical properties of the analyte, such as polarity.

For nicotinate esters, reverse-phase (RP) HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: The most frequently used stationary phases are based on silica (B1680970) modified with alkyl chains, such as C18 (octadecylsilane). nih.govresearchgate.net These columns offer excellent hydrophobic retention for a wide range of molecules. For separating a mixture of related compounds like nicotinic acid and its esters, mixed-mode columns, such as Primesep 100, can be employed, which offer unique selectivity based on both reverse-phase and ion-exchange mechanisms. sielc.com The selection of a specific stationary phase chemistry can be modulated by coupling different columns to achieve the desired selectivity for complex impurity profiles. chromatographyonline.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) (MeCN) or methanol. nih.govsielc.comnih.gov The ratio of the organic modifier to water is adjusted to control the retention time of the analytes. A higher concentration of the organic modifier leads to a shorter retention time for non-polar compounds. To improve peak shape and control the ionization state of acidic or basic analytes, buffers are often added to the mobile phase. sielc.comnih.gov Common buffers include phosphate, formic acid, or sulfuric acid. sielc.comsielc.com For instance, a simple gradient mobile phase of water, acetonitrile, and a sulfuric acid buffer has been used to separate a mixture of nicotinic acid derivatives. sielc.com The optimization process involves systematically adjusting the mobile phase composition and pH to achieve optimal resolution between the main compound and its potential impurities.

Table 1: Example HPLC Method Parameters for Nicotinate Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100, 4.6x150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with 0.05% Sulfuric Acid (H2SO4) buffer | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 250 nm | sielc.com |

| Injection Volume | 20 µL | nih.gov |

For quantitative analysis, the detector's response to the analyte must be linear over a defined concentration range.

Detector: The Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for the analysis of nicotinate esters, as the pyridine (B92270) ring structure exhibits strong UV absorbance. mdpi.comsielc.com A typical detection wavelength for nicotinate derivatives is around 250-270 nm. sielc.comvwr.com

Calibration: To quantify this compound, a calibration curve is constructed by plotting the peak area from the chromatogram against the known concentrations of a series of standard solutions. The method's accuracy is often assessed by recovery studies, with typical recovery percentages ranging from 93.48% to 102.12%. mdpi.comresearchgate.net The precision of the method is evaluated by analyzing multiple replicates, with the relative standard deviation (RSD%) being a key metric. mdpi.comresearchgate.net The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. postnova.com While this compound has a moderate boiling point, GC can be employed for its analysis, particularly for assessing purity and identifying volatile impurities. vwr.comthermofisher.com

The selection of the GC column and the optimization of the oven temperature program are crucial for achieving a good separation. sigmaaldrich.comsigmaaldrich.com

Column Selection: The choice of the stationary phase is the most critical parameter in GC. sigmaaldrich.com The principle of "like dissolves like" is often applied, where the polarity of the stationary phase should be matched to the polarity of the analytes. gcms.cz For nicotinate esters, which are moderately polar, a mid- to high-polarity stationary phase is often suitable. Columns with phases such as those containing cyanopropylphenyl or polyethylene (B3416737) glycol (PEG) functionalities could provide the necessary selectivity. nsf.govmdpi.commdpi.com Other key column parameters include:

Internal Diameter (I.D.): Standard I.D.s like 0.25 mm or 0.32 mm offer a good balance between efficiency and sample capacity. sigmaaldrich.commdpi.com

Film Thickness: A thicker film increases analyte retention and is suitable for highly volatile compounds, while a thinner film is preferred for high-boiling point analytes. sigmaaldrich.comfishersci.ca

Length: Longer columns provide higher resolution but result in longer analysis times.

Temperature Programming: The GC oven temperature is typically programmed to increase during the analysis. gcms.cz This allows for the elution of a wide range of compounds with different boiling points in a reasonable time. The program starts at an initial temperature that allows for the separation of the most volatile components, and then the temperature is ramped up to elute the less volatile compounds, such as this compound. thepharmajournal.com The initial temperature, ramp rate, and final temperature are optimized to maximize resolution and minimize run time. The injector temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation. postnova.com

Table 2: General GC Parameters for Analysis of Volatile Compounds

| Parameter | Typical Setting | Rationale | Reference |

|---|---|---|---|

| Column | DB-624 (6% cyanopropylphenyl) | Mid-polarity phase suitable for a range of volatile organic compounds. | mdpi.com |

| Injector Temp. | 200-260 °C | Ensures rapid sample vaporization without degradation. | postnova.comthepharmajournal.com |

| Oven Program | Start at 32-80°C, hold, then ramp at 5-15°C/min to 230°C | Separates compounds with a wide range of boiling points. | mdpi.comthepharmajournal.com |

| Carrier Gas | Helium or Hydrogen | Inert gases to transport the sample through the column. | mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantitation, MS for identification. | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC (3-5 µm). sielc.comsielc.com This reduction in particle size leads to a dramatic increase in column efficiency, resulting in several key advantages for the analysis of compounds like this compound. bldpharm.com

The primary benefits of UPLC include:

Enhanced Resolution: The higher efficiency of UPLC columns leads to narrower and taller chromatographic peaks. This allows for the separation of closely eluting impurities that might co-elute in an HPLC analysis, providing a more accurate purity profile.

Increased Speed: The improved efficiency allows for the use of higher flow rates without a significant loss of resolution. This drastically reduces the analysis time, often by a factor of 5 to 10 compared to conventional HPLC, which increases sample throughput in a quality control environment.

Improved Sensitivity: The sharper, more concentrated peaks result in a better signal-to-noise ratio, leading to lower detection limits.

UPLC methods for nicotinate esters would typically use columns with similar stationary phase chemistries as HPLC (e.g., C18), but the mobile phase composition and gradient profile would be optimized to take full advantage of the speed and resolution capabilities of the technique. sielc.com The transition from HPLC to UPLC is relatively straightforward, often involving scaling the method parameters to the smaller column dimensions.

Method Validation Parameters for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving this compound, this involves a thorough evaluation of specific performance characteristics to ensure the reliability of data used in formulation development, stability studies, and characterization.

Precision denotes the degree of agreement among a series of measurements from the same homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of nicotinate esters, a high-performance liquid chromatography (HPLC) method might demonstrate repeatability with a relative standard deviation (RSD) of less than 2% for replicate injections. Intermediate precision, evaluated over several days, would ideally show a slightly larger but still low RSD, confirming the method's consistency over time.

Accuracy refers to the closeness of the analytical method's results to the true value. This is often determined through recovery studies, where a known quantity of this compound is added to a placebo or sample matrix. The method's accuracy is then expressed as the percentage of the known amount that is successfully measured. For a method to be considered accurate, recovery rates are typically expected to be within a range of 98% to 102%.

Reproducibility is the precision of the method when performed by different analysts in different laboratories. This parameter is critical for method transfer and ensuring consistent quality control across various sites. A study on nicotinic acid, a related compound, demonstrated excellent precision with relative standard deviations for quality control samples ranging from 2.7% to 5.8%. researchgate.net

Table 1: Illustrative Precision and Accuracy Data for HPLC Analysis of this compound

| Parameter | Measurement | Typical Acceptance Criteria |

| Repeatability (Intra-day Precision) | RSD for 6 replicate injections of a standard solution | < 2.0% |

| Intermediate Precision (Inter-day Precision) | RSD for the same sample analyzed on different days | < 3.0% |

| Accuracy | Percent recovery of a spiked standard in a sample matrix | 98.0% - 102.0% |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical indicators of an analytical method's sensitivity. researchgate.net The LOD is the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netnih.gov

There are several methods for determining LOD and LOQ, including those based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. researchgate.net For the S/N method, an LOD is often established at a ratio of 3:1, and the LOQ at a ratio of 10:1. For instance, in an HPLC-UV analysis of this compound, the LOD might be determined to be 0.05 µg/mL, and the LOQ could be 0.15 µg/mL. These values are essential for quantifying impurities or for analyzing low concentrations of the compound.

Table 2: Example LOD and LOQ Values for HPLC Analysis of this compound

| Parameter | Method of Determination | Illustrative Value |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. It provides confidence that the method will perform reliably in routine use. For an HPLC method, robustness is tested by intentionally altering parameters such as mobile phase composition (e.g., ±2% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The impact of these changes on critical method attributes like peak retention time, resolution, and analyte quantitation is then assessed.

Inter-laboratory transferability is a key consideration for methods intended for use in multiple quality control laboratories. A robust and well-documented method is a prerequisite for successful transfer. The process involves a formal protocol where the receiving laboratory demonstrates its ability to achieve results comparable to the originating laboratory. This ensures consistent product quality regardless of the testing location.

Table 3: Parameters for Robustness Testing of an HPLC Method for this compound

| Parameter Varied | Typical Variation | Monitored Analytical Response |

| Mobile Phase pH | ± 0.2 units | Retention Time, Peak Asymmetry |

| Column Temperature | ± 5 °C | Retention Time, Resolution |

| Flow Rate | ± 0.1 mL/min | Retention Time, Peak Area |

| Wavelength of UV Detector | ± 2 nm | Peak Area, Quantitation |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying Ethyl 2-hydroxy-5-methylnicotinate?

- Methodological Answer : Synthesis typically involves esterification of 2-hydroxy-5-methylnicotinic acid with ethanol under acid catalysis. Purification can be achieved via recrystallization (using solvents like ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with chloroform/methanol). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC .